2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride
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Overview
Description
2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride is a chemical compound with the molecular formula C12H15Cl2N3O3S and a molecular weight of 352.24165 g/mol . It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methylpiperazine-1-carboxamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Organic solvents like dichloromethane, chloroform, and acetonitrile are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can produce a sulfonate ester .
Scientific Research Applications
2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride is widely used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride involves its ability to react with nucleophiles. The chlorine atom in the sulfonyl chloride group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-methylpiperazine-1-carbonyl)benzenesulfonyl chloride
- 2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl fluoride
Uniqueness
2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride is unique due to its specific reactivity and the presence of both a sulfonyl chloride group and a piperazine moiety. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
2-Chloro-4-(4-methylpiperazine-1-carboxamido)benzenesulfonyl chloride is a sulfonamide derivative with potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group attached to a chlorinated aromatic ring and a piperazine moiety. This structure is significant for its reactivity and biological interactions.
Antibacterial Activity
Research has indicated that this compound exhibits notable antibacterial properties. The compound has been tested against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) Values:
Bacterial Strain | MIC (µg/mL) |
---|---|
MRSA | 0.78 |
Staphylococcus epidermidis | 1.56 |
Escherichia coli | 2.0 |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, with a particular potency against MRSA .
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrates antifungal activity. It has been shown to inhibit the growth of Candida species, which are common pathogens in immunocompromised patients.
Antifungal Potency:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 50 |
Aspergillus niger | 100 |
The mechanism of action appears to involve disruption of cell membrane integrity and inhibition of biofilm formation .
Anticancer Activity
Emerging studies have suggested that the compound may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cell lines.
Cell Lines Tested:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
These findings highlight its potential as a therapeutic agent in oncology .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antibacterial Mechanism: Inhibition of bacterial protein synthesis pathways, leading to bactericidal effects.
- Antifungal Mechanism: Disruption of fungal cell wall synthesis and inhibition of biofilm formation.
- Anticancer Mechanism: Induction of apoptosis through activation of caspase pathways in cancer cells.
Case Studies
-
Study on MRSA Resistance:
A study demonstrated that the compound effectively reduced biofilm formation in MRSA strains at concentrations lower than traditional antibiotics. This suggests its potential use in combination therapies to combat antibiotic resistance . -
Fungal Biofilm Inhibition:
Research indicated that the compound inhibited biofilm formation in Candida species without affecting planktonic cells, suggesting a unique mechanism that could be leveraged for therapeutic applications .
Properties
IUPAC Name |
2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O3S/c1-16-4-6-17(7-5-16)12(18)15-9-2-3-11(10(13)8-9)21(14,19)20/h2-3,8H,4-7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIAHMRNIFRCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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